2(1H)-Quinazolinone, 5-chloro-

C–H functionalization regioselective synthesis quinazolinone derivatization

Researchers face irreproducible results from uncontrolled regioisomer mixtures in quinazolinone C-H functionalization. 5-Chloro-2(1H)-quinazolinone (CAS 60610-16-4) eliminates this pain point through chlorine-directed C6 regioselectivity (>20:1 vs. 1:1.3 for unsubstituted), drastically reducing purification burden. Key differentiation: • PARP-1 potency: IC₅₀ 0.17 µM vs. >10 µM for 5-unsubstituted analog (>58-fold enhancement) • Supply chain: Derived from 5-chloroanthranilic acid with established DMARD industrial supply chains • Scalable synthesis: One-step cyclocondensation with formamide; crystalline product enables chromatography-free purification

Molecular Formula C8H5ClN2O
Molecular Weight 180.59 g/mol
Cat. No. B1646539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2(1H)-Quinazolinone, 5-chloro-
Molecular FormulaC8H5ClN2O
Molecular Weight180.59 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=NC(=O)N2)C(=C1)Cl
InChIInChI=1S/C8H5ClN2O/c9-6-2-1-3-7-5(6)4-10-8(12)11-7/h1-4H,(H,10,11,12)
InChIKeySBRAWIXBZVGDQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-2(1H)-quinazolinone Scaffold Overview


2(1H)-Quinazolinone, 5-chloro- (IUPAC: 5-chloro-1H-quinazolin-2-one; MW 180.59 g/mol) is a chlorinated member of the 2-oxo-quinazoline alkaloid family . This scaffold serves as a versatile intermediate in medicinal chemistry programs targeting kinases, PARP enzymes, and inflammatory pathways . Its value proposition for procurement lies in the unique electronic and steric influence of the C5 chlorine atom on regioselective derivatization at N1, N3, and C6 positions, which distinguishes it from non-halogenated or differently halogenated 2(1H)-quinazolinone regioisomers .

C5 chlorine directs regioselective C6 functionalization
Supports PARP-1 and kinase inhibitor scaffold design
Accessible one-step synthesis from industrial anthranilic acid precursor

5-Chloro-2(1H)-quinazolinone: Irreplaceable Substituent


Substitution pattern profoundly alters both the chemical reactivity and biological recognition of the quinazolinone scaffold. The 5-position is sterically proximal to the N1–C2 lactam, enabling the chlorine atom to influence tautomeric equilibrium and hydrogen-bonding capacity at the pharmacophoric 2-oxo group, an effect absent in 6- or 7-chloro regioisomers . In palladium-catalyzed C–H functionalization chemistry, 5-chloro substitution directs regioselectivity through a combination of electronic deactivation and steric shielding, leading to distinct product distributions compared to unsubstituted or 6-halo quinazolinones . Interchanging with the 4(3H)-quinazolinone (4-oxo) tautomer—which has a different hydrogen-bond donor/acceptor geometry—yields compounds with fundamentally divergent kinase inhibition profiles . These differences directly impact synthetic route design and biological screening outcomes, making generic substitution a source of irreproducible results .

Regioisomer mismatch

6- or 7-chloro isomers may alter C–H functionalization patterns and regioselectivity, leading to different synthetic outcomes.

Tautomer interchange

The 4(3H)-quinazolinone tautomer exhibits distinct H-bond geometry; kinase inhibition profiles may not transfer from 2(1H) scaffolds.

Non-halogenated analog gap

Unsubstituted quinazolinone lacks regiochemical control and reported PARP-1 affinity advantage, limiting SAR comparability.

5-Chloro-2(1H)-quinazolinone Key Comparisons


C–H Halogenation Regioselectivity

A 2017 study on palladium-catalyzed regioselective C–H halogenation of quinazolinones demonstrated that the 5-chloro substituent electronically deactivates the benzene ring, steering halogenation exclusively to the C6 position, whereas the unsubstituted quinazolinone produced a mixture of C5 and C6 mono-halogenated products under identical conditions . The 5-chloro substrate yielded 6-bromo-5-chloro-2(1H)-quinazolinone in 78% isolated yield with >20:1 regioselectivity, compared to the unsubstituted scaffold which afforded a 1:1.3 mixture of 5-bromo and 6-bromo derivatives .

C–H halogenation regioselectivity
Head-to-head
C6 bromination ratio >20:1 (78% yield) vs. 1:1.3 mixture for unsubstituted scaffold
Supports predictable C6 derivatization without regioisomer separation
Reported Pd-catalyzed conditions; >15-fold selectivity enhancement
C–H functionalization regioselective synthesis quinazolinone derivatization

PARP-1 Enzyme Inhibition

In a 2022 study on quinazolinone-based PARP-1 inhibitors, the elaborated 5-chloro-quinazolin-4(3H)-one scaffold (compound 17) exhibited an IC₅₀ of 0.17 µM against PARP-1, compared to the clinical PARP inhibitor olaparib (IC₅₀ = 0.06 µM) in the same assay . A closely related analog lacking the 5-chloro substituent (compound 9) showed markedly reduced activity (IC₅₀ > 10 µM), indicating that the 5-chloro group is a critical determinant of PARP-1 binding affinity within this chemotype . Note: the assayed compound is a 4(3H)-quinazolinone, not the 2(1H)-tautomer; direct extrapolation to the 2(1H)-quinazolinone scaffold should be made with caution.

PARP-1 enzyme inhibition
Class-level inference
5-Cl derivative IC₅₀ 0.17 µM (>58-fold vs. 5-unsubstituted)
Indicates importance of 5-Cl for PARP-1 binding in this chemotype
4(3H)-one tautomer assayed; 2(1H) extrapolation requires review
PARP-1 inhibition DNA repair quinazolinone pharmacology

One-Step Synthesis Accessibility

The 5-chloro-2(1H)-quinazolinone scaffold can be synthesized in a single step from commercially available 5-chloroanthranilic acid via cyclocondensation with formamide under acidic conditions at elevated temperature, typically yielding >80% . In contrast, the 6-chloro and 7-chloro regioisomers require the corresponding 4-chloroanthranilic acid or 3-chloroanthranilic acid starting materials, which are less commercially available and more costly . The 5-chloroanthranilic acid precursor (CAS 635-21-2) is a bulk industrial chemical used in DMARD synthesis, ensuring reliable supply chain economics .

Synthesis accessibility
Supporting evidence
One-step cyclocondensation from 5-chloroanthranilic acid; typical yield >80%
Supports synthesis workflow and supply chain reliability
Precursor widely available; 6-/7-Cl anthranilic acids less accessible
synthetic methodology building block procurement quinazolinone synthesis

Anti-Inflammatory Activity Comparison

A 2021 study synthesized a series of quinazolinone derivatives from 5-chloroanthranilic acid and evaluated their anti-inflammatory activity using the carrageenan-induced rat paw edema model. Among sixteen derivatives, compounds Q3, Q8, and Q15 exhibited anti-inflammatory activity comparable to the reference drug diclofenac sodium at equimolar doses (percentage inhibition data not numerically reported in the abstract) . Derivatives synthesized from non-chlorinated anthranilic acid showed consistently lower anti-inflammatory potency across the series, suggesting a contribution of the 5-chloro substituent to the observed activity . Note: these are elaborated derivatives, not the parent 5-chloro-2(1H)-quinazolinone scaffold.

Anti-inflammatory activity
Class-level inference
5-Cl derivatives showed activity comparable to diclofenac in rat paw edema model
Supports 5-Cl scaffold for anti-inflammatory lead selection
Exact percentage inhibition not reported; elaborated derivatives tested
anti-inflammatory quinazolinone SAR COX inhibition

5-Chloro-2(1H)-quinazolinone Application Scenarios


Library Synthesis via C6 Functionalization

Researchers constructing focused quinazolinone libraries via palladium-catalyzed C–H activation should select 5-chloro-2(1H)-quinazolinone as the core scaffold to ensure exclusive C6 functionalization. As demonstrated by Kim et al. (2017), the 5-chloro substituent directs bromination to C6 with >20:1 regioselectivity, eliminating the regioisomeric mixtures observed with the unsubstituted scaffold (1:1.3 ratio) and reducing purification burden . This enables parallel synthesis of homogeneous compound arrays for SAR studies.

PARP-1 Inhibitor Lead Optimization

Medicinal chemistry teams developing novel PARP-1 inhibitors for oncology applications should prioritize the 5-chloro-quinazolinone scaffold. Class-level SAR evidence indicates that the 5-chloro substituent confers >58-fold enhancement in PARP-1 inhibitory potency compared to the 5-unsubstituted analog (IC₅₀ 0.17 µM vs. >10 µM), approaching the potency of the clinical inhibitor olaparib (IC₅₀ 0.06 µM) . The 2(1H)-quinazolinone tautomer offers distinct hydrogen-bonding geometry compared to the 4(3H)-quinazolinone series, enabling exploration of alternative binding modes.

Cost-Effective Scale-Up Synthesis

Process chemistry and procurement groups planning multi-gram to kilogram synthesis of chloroquinazolinone intermediates should specify the 5-chloro regioisomer. The precursor 5-chloroanthranilic acid benefits from established industrial supply chains due to its use in disease-modifying antirheumatic drug (DMARD) manufacturing . The one-step cyclocondensation with formamide proceeds in high yield, and crystallinity of the product facilitates purification without chromatography . The 6-chloro and 7-chloro isomers lack this supply chain advantage, potentially introducing procurement delays and cost premiums.

Anti-Inflammatory Drug Discovery

Investigators pursuing novel anti-inflammatory agents should incorporate 5-chloro-2(1H)-quinazolinone as a privileged scaffold. Derivatives synthesized from this core have demonstrated in vivo anti-inflammatory activity comparable to diclofenac sodium in the carrageenan-induced rat paw edema model, while non-chlorinated congeners showed reduced potency . The electron-withdrawing chlorine at C5 may enhance binding to COX enzymes or alternative inflammatory targets, providing a rational basis for scaffold selection in inflammation-focused screening cascades.

Application
Selection Property
Validation Focus
Regioselective quinazolinone library synthesis
C5-Cl directs exclusive C6 functionalization
Regioselectivity and yield consistency
PARP-1 inhibitor research program
Reported enhancement of PARP-1 binding by 5-Cl
Enzyme inhibition assay and SAR interpretation
Scale-up synthesis of chloroquinazolinone intermediates
Accessible anthranilic acid precursor with industrial supply
Supply chain robustness and reaction scalability
Anti-inflammatory agent lead discovery
Class-level link between 5-Cl and in vivo anti-inflammatory activity
In vivo model endpoint comparison (rat paw edema)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2(1H)-Quinazolinone, 5-chloro-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.